molecular formula C7H4ClF3O2S B13594935 (2,4,6-Trifluorophenyl)methanesulfonyl chloride

(2,4,6-Trifluorophenyl)methanesulfonyl chloride

Cat. No.: B13594935
M. Wt: 244.62 g/mol
InChI Key: LMYNJAKAOOKFCW-UHFFFAOYSA-N
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Description

(2,4,6-Trifluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H4ClF3O2S. This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, along with a methanesulfonyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to introduce the trifluoromethylsulfonyl group into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4,6-Trifluorophenyl)methanesulfonyl chloride can be synthesized through the reaction of (2,4,6-trifluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

(2,4,6-Trifluorophenyl)methanol+Methanesulfonyl chloride(2,4,6-Trifluorophenyl)methanesulfonyl chloride+HCl\text{(2,4,6-Trifluorophenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2,4,6-Trifluorophenyl)methanol+Methanesulfonyl chloride→(2,4,6-Trifluorophenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trifluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonic acids: Formed by oxidation.

Scientific Research Applications

(2,4,6-Trifluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent to introduce the trifluoromethylsulfonyl group into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors that interact with sulfonyl-containing molecules.

    Material Science: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

    Biological Studies: The compound is used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic sites in target molecules. This reactivity is utilized in organic synthesis to introduce the trifluoromethylsulfonyl group, which can alter the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Lacks the trifluorophenyl group and is less reactive.

    (2,3,6-Trifluorophenyl)methanesulfonyl chloride: Similar structure but different substitution pattern on the phenyl ring.

    (2,4,6-Trimethylphenyl)methanesulfonyl chloride: Contains methyl groups instead of fluorine atoms.

Uniqueness

(2,4,6-Trifluorophenyl)methanesulfonyl chloride is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its reactivity and the stability of the resulting products. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, making it a valuable moiety in the design of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

(2,4,6-trifluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

InChI Key

LMYNJAKAOOKFCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CS(=O)(=O)Cl)F)F

Origin of Product

United States

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